molecular formula C5H3F3N6 B1453848 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-77-9

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No. B1453848
CAS RN: 1030420-77-9
M. Wt: 204.11 g/mol
InChI Key: VIZYWTISFXNUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a research chemical . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .


Molecular Structure Analysis

The molecular formula of this compound is C5H3F3N6 . Its molecular weight is 204.11 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is 28 C .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including structures similar to 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine, have a broad spectrum of biological activities. These compounds are explored in medicinal chemistry for their potential as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory agents, among other pharmacological activities. The triazine nucleus is considered a core moiety for future drug development due to its potent pharmacological activity across different models (Verma, Sinha, & Bansal, 2019).

Applications in Organic Synthesis

The use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry highlights the versatility of triazole derivatives. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The industrial utility extends to the synthesis of heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing the compound's relevance in applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Patents and Clinical Studies

Exploration of triazole derivatives in patents and clinical studies between 2008 and 2011 reveals their significance in developing new drugs with diverse biological activities. The focus on novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, underscores the ongoing interest in this class of compounds for therapeutic applications. The review emphasizes the need for more efficient preparations of triazoles, addressing green chemistry, energy saving, and sustainability, alongside the discovery of new prototypes for emerging diseases (Ferreira et al., 2013).

Antibacterial Activity against Staphylococcus aureus

Recent updates on 1,2,3-triazole- and 1,2,4-triazole-containing hybrids highlight their potent antibacterial activity against Staphylococcus aureus, a significant pathogen responsible for various diseases. These compounds, acting as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, demonstrate the potential of triazole derivatives as novel anti-S. aureus agents, including those resistant to current antibiotics. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids in treating bacterial infections further attests to the clinical relevance of these compounds (Li & Zhang, 2021).

properties

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N6/c6-5(7,8)2-12-4-11-1-10-3(9)14(4)13-2/h1H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYWTISFXNUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.